molecular formula C25H46O3Si2 B095158 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- CAS No. 17562-92-4

3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-

Cat. No. B095158
CAS RN: 17562-92-4
M. Wt: 450.8 g/mol
InChI Key: SVZGBEADGIZYEM-FCROFNNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, also known as 11-Oxo, is a synthetic androstane steroid that has been widely studied for its potential use in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various biological processes. In

Mechanism Of Action

The mechanism of action of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is not fully understood, but it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell proliferation.

Biochemical And Physiological Effects

3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been shown to exhibit a variety of biochemical and physiological effects, including increased muscle mass and strength, improved insulin sensitivity, and decreased inflammation. It has also been shown to have anti-cancer properties, particularly in prostate cancer cells, and to exhibit anti-oxidant effects that may help protect against oxidative stress and cellular damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments is its ability to selectively activate the androgen receptor, allowing researchers to investigate the specific effects of androgens on cellular processes. Additionally, the synthesis method for 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is relatively simple and efficient, making it a cost-effective option for researchers. However, there are also some limitations to using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments. For example, its effects may be influenced by other factors such as diet and exercise, making it difficult to isolate the specific effects of the compound. Additionally, its use in humans is not well studied, so its safety and efficacy in this context are not fully understood.

Future Directions

There are several future directions for research on 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-. One area of interest is its potential use in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to investigate its effects in different cell types and under different conditions. Finally, there is a need for more studies on the safety and efficacy of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in humans, particularly with regard to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a silylating agent such as trimethylsilyl trifluoromethanesulfonate to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- for scientific research purposes.

Scientific Research Applications

3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a valuable tool for investigating the mechanisms of these processes. It has also been used to study the effects of androgens on muscle growth and development, as well as to investigate the role of androgens in male sexual function.

properties

CAS RN

17562-92-4

Product Name

3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-

Molecular Formula

C25H46O3Si2

Molecular Weight

450.8 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,11S,13S,14S)-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C25H46O3Si2/c1-24-14-13-18(27-29(3,4)5)15-17(24)9-10-19-20-11-12-22(26)25(20,2)16-21(23(19)24)28-30(6,7)8/h17-21,23H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,23+,24-,25-/m0/s1

InChI Key

SVZGBEADGIZYEM-FCROFNNKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C

synonyms

3α,11β-Bis(trimethylsiloxy)-5α-androstan-17-one

Origin of Product

United States

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